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Benzoic acid, 4-(4-methylbenzoylamino)-

Cat. No.: B12489578
M. Wt: 255.27 g/mol
InChI Key: NBCOZCYHCFFGQU-UHFFFAOYSA-N
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Description

Contextualization within Amide-Containing Benzoic Acid Derivatives

Benzoic acid, 4-(4-methylbenzoylamino)- belongs to the broad class of amide-containing benzoic acid derivatives, which are characterized by the presence of both a carboxylic acid and an amide functional group attached to a benzene (B151609) ring. This structural motif is of significant interest in medicinal chemistry and materials science. The parent molecule, 4-aminobenzoic acid (PABA), is a crucial building block in the synthesis of a wide array of molecules with potential medical uses. nih.gov The derivatization of PABA at its amino group to form amides, such as in Benzoic acid, 4-(4-methylbenzoylamino)-, is a common strategy to create new chemical entities with diverse biological activities. mdpi.com

The amide bond introduces a degree of rigidity and specific hydrogen bonding capabilities to the molecule, which can significantly influence its interaction with biological targets. The general structure of these compounds allows for systematic modifications at three main positions: the carboxylic acid group, the amide linkage, and the aromatic rings. In the case of Benzoic acid, 4-(4-methylbenzoylamino)-, the key features are the para-substitution on the benzoic acid ring and the presence of a methyl group on the second benzoyl moiety. These substitutions can affect the molecule's solubility, electronic properties, and steric profile, all of which are critical determinants of its chemical behavior and biological efficacy.

The table below illustrates the structural relationship of Benzoic acid, 4-(4-methylbenzoylamino)- with its parent compound and other related derivatives.

Compound NameStructureKey Features
Benzoic AcidC7H6O2The fundamental aromatic carboxylic acid.
4-Aminobenzoic Acid (PABA)C7H7NO2An amino group in the para position to the carboxylic acid.
Benzoic acid, 4-(benzoylamino)-C14H11NO3An amide linkage at the 4-position with an unsubstituted benzoyl group.
Benzoic acid, 4-(4-methylbenzoylamino)- C15H13NO3 An amide linkage at the 4-position with a 4-methyl substituted benzoyl group.

Historical Perspectives on the Academic Investigation of Related Structures

The academic exploration of amide-containing benzoic acid derivatives has a rich history rooted in the development of pharmaceuticals and dyes. Early investigations into 4-aminobenzoic acid (PABA) and its derivatives were spurred by the discovery of its role as a precursor in folate biosynthesis. nih.gov This led to the development of sulfonamide antibiotics, which act as competitive inhibitors of dihydropteroate (B1496061) synthase, an enzyme that utilizes PABA.

In the mid-20th century, research expanded to explore other modifications of the PABA scaffold, including the formation of amide derivatives. These investigations were often driven by the desire to create new drugs with improved properties. For instance, the synthesis of various N-acylaminobenzoic acids was undertaken to explore their potential as local anesthetics, anti-inflammatory agents, and anticonvulsants.

The synthesis of compounds structurally related to Benzoic acid, 4-(4-methylbenzoylamino)- can be traced back to classic organic chemistry reactions, such as the Schotten-Baumann reaction, where an amine is acylated with an acid chloride in the presence of a base. The table below outlines some key milestones in the study of related structures.

EraResearch FocusKey Findings/Developments
Early 20th CenturySulfa DrugsDiscovery of the antibacterial properties of sulfonamides, which are structurally related to PABA.
Mid-20th CenturyLocal AnestheticsDevelopment of procaine (B135) and other PABA ester derivatives.
Late 20th CenturyAnti-inflammatory AgentsInvestigation of N-acylanthranilic acid derivatives as non-steroidal anti-inflammatory drugs (NSAIDs).
21st CenturyDiverse Biological ActivitiesExploration of PABA amides for anticancer, antimicrobial, and other therapeutic applications. nih.govmdpi.com

Overview of Current Research Trajectories and Gaps for the Compound

Current research into amide-containing benzoic acid derivatives is highly focused on their potential as therapeutic agents. The versatility of the PABA scaffold allows for the creation of large libraries of compounds for screening against various diseases. nih.govmdpi.com A significant research trajectory involves the design and synthesis of novel derivatives with enhanced biological activity and improved pharmacokinetic profiles. For example, derivatives of 4-benzamidobenzoic acid hydrazide have been investigated as novel soluble epoxide hydrolase inhibitors for the treatment of hypertension and inflammation.

Despite the broad interest in this class of compounds, a specific focus on Benzoic acid, 4-(4-methylbenzoylamino)- appears to be limited in recent academic literature. This points to several potential research gaps and unexplored avenues:

Comprehensive Biological Screening: While related compounds have been screened for a multitude of biological activities, a thorough investigation of the specific therapeutic potential of Benzoic acid, 4-(4-methylbenzoylamino)- is lacking. Its activity against cancer cell lines, pathogenic microbes, and inflammatory pathways remains largely uncharacterized.

Material Science Applications: The rigid, hydrogen-bonding structure of this compound could lend itself to applications in materials science, such as in the formation of liquid crystals or functional polymers. These potential applications are yet to be explored.

Mechanistic Studies: For many PABA derivatives, the precise mechanism of action at the molecular level is not fully understood. Detailed mechanistic studies on how Benzoic acid, 4-(4-methylbenzoylamino)- interacts with biological targets could reveal new therapeutic possibilities.

Comparative Studies: A systematic comparison of the physicochemical and biological properties of Benzoic acid, 4-(4-methylbenzoylamino)- with its unsubstituted and other substituted analogs would provide valuable structure-activity relationship (SAR) data to guide the design of more potent and selective molecules.

The table below summarizes the current research landscape and identifies key areas for future investigation.

Research AreaCurrent Status for Related CompoundsIdentified Gaps for Benzoic acid, 4-(4-methylbenzoylamino)-
Anticancer Activity Many PABA derivatives show cytotoxic effects against various cancer cell lines. nih.govLimited to no published data on its specific anticancer activity.
Antimicrobial Activity Schiff bases of PABA have shown antibacterial and antifungal properties. mdpi.comIts potential as an antimicrobial agent has not been systematically evaluated.
Enzyme Inhibition Some derivatives are known to inhibit specific enzymes like soluble epoxide hydrolase.The enzyme inhibitory profile of this compound is unknown.
Materials Science Aromatic amides are known to form ordered structures like liquid crystals.No reported studies on its potential applications in materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13NO3 B12489578 Benzoic acid, 4-(4-methylbenzoylamino)-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

4-[(4-methylbenzoyl)amino]benzoic acid

InChI

InChI=1S/C15H13NO3/c1-10-2-4-11(5-3-10)14(17)16-13-8-6-12(7-9-13)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)

InChI Key

NBCOZCYHCFFGQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Benzoic Acid, 4 4 Methylbenzoylamino

Established Synthetic Pathways for the Target Compound

The formation of the core structure of Benzoic acid, 4-(4-methylbenzoylamino)- relies on establishing a stable amide linkage between a 4-aminobenzoic acid backbone and a 4-methylbenzoyl moiety. Several synthetic routes have been established, primarily centered around amidation and catalyzed coupling reactions.

Amidation Reactions Employing Carboxylic Acid Activation Strategies

The most direct and widely employed method for synthesizing the target compound is through the acylation of 4-aminobenzoic acid with an activated derivative of 4-methylbenzoic acid. This approach falls under the broad category of amidation reactions, where the formation of the amide bond is facilitated by activating the carboxylic acid group of one reactant to make it more susceptible to nucleophilic attack by the amine group of the other.

A common strategy involves the conversion of 4-methylbenzoic acid into a more reactive acyl halide, typically 4-methylbenzoyl chloride. This is often achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.uk The resulting highly electrophilic 4-methylbenzoyl chloride can then react readily with 4-aminobenzoic acid or its ester, such as methyl 4-aminobenzoate, to form the amide bond. This specific type of acylation, often performed in the presence of a base to neutralize the HCl byproduct, is known as the Schotten-Baumann reaction. iitk.ac.inwebsite-files.comchemistry-reaction.comtestbook.combyjus.com The use of an ester of 4-aminobenzoic acid is often preferred to avoid competitive reactions at the benzoic acid moiety and can be subsequently hydrolyzed to yield the final product.

Alternatively, a wide array of coupling reagents developed primarily for peptide synthesis can be employed to facilitate the direct amidation between 4-methylbenzoic acid and 4-aminobenzoic acid. fishersci.co.ukhepatochem.com These reagents activate the carboxylic acid in situ to form a highly reactive intermediate. hepatochem.comlibretexts.org This intermediate is then readily attacked by the amine to form the amide. The choice of reagent and conditions can be tailored to optimize yield and purity.

Table 1: Common Carboxylic Acid Activation Strategies for Amidation

Activation Method Activating Reagent(s) Reactive Intermediate Base Typically Used
Acyl Chloride Formation Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) Acyl Chloride Pyridine (B92270), Triethylamine, NaOH
Carbodiimide Coupling DCC, EDC, DIC O-acylisourea (Often used with additives like HOBt)
Phosphonium Salt Coupling BOP, PyBOP Acyloxyphosphonium salt DIPEA, N-Methylmorpholine (NMM)

DCC: Dicyclohexylcarbodiimide; EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; DIC: Diisopropylcarbodiimide; HOBt: 1-Hydroxybenzotriazole; BOP: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; DIPEA: N,N-Diisopropylethylamine.

Coupling Reactions and Reaction Conditions Optimization

Modern synthetic chemistry offers powerful cross-coupling reactions for the formation of carbon-nitrogen bonds, which represent an alternative approach to constructing the target molecule. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for forming C–N bonds between aryl halides (or triflates) and amines. wikipedia.orglibretexts.orgorganic-chemistry.org

In a potential synthetic route based on this reaction, an aryl halide such as methyl 4-bromobenzoate (B14158574) could be coupled with 4-methylbenzamide. The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amide, deprotonation, and subsequent reductive elimination to yield the N-arylated amide product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org Optimization of this reaction typically involves screening various palladium precatalysts, phosphine (B1218219) ligands, bases, and solvents to achieve high yields. Sterically hindered biarylphosphine ligands are often crucial for the efficiency of these transformations. beilstein-journals.org

Table 2: Typical Conditions for Buchwald-Hartwig Amination/Amidation

Component Examples Purpose
Palladium Source Pd(OAc)₂, Pd₂(dba)₃ Catalyst Precursor
Ligand XPhos, SPhos, BINAP, DPPF Stabilize Pd center, facilitate catalytic cycle
Base NaOt-Bu, K₂CO₃, Cs₂CO₃ Deprotonate the amine/amide nucleophile
Solvent Toluene, Dioxane, THF Reaction Medium

Pd(OAc)₂: Palladium(II) acetate; Pd₂(dba)₃: Tris(dibenzylideneacetone)dipalladium(0); XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; BINAP: 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl; DPPF: 1,1'-Bis(diphenylphosphino)ferrocene; NaOt-Bu: Sodium tert-butoxide.

While direct Buchwald-Hartwig amidation (coupling with an amide) is possible, the more common variant involves coupling an aryl halide with an amine. rsc.org Therefore, a more conventional Buchwald-Hartwig approach would involve coupling 4-bromo-N-(4-methylbenzoyl)aniline with a suitable benzoic acid surrogate.

Catalytic Approaches in Compound Synthesis

Catalysis is integral to many synthetic strategies for Benzoic acid, 4-(4-methylbenzoylamino)-. Beyond the palladium catalysts essential for cross-coupling reactions, other catalytic systems are employed to promote amidation.

In acyl chloride-based amidations, while the reaction can proceed non-catalytically, bases like pyridine are often used in stoichiometric amounts but can also have a catalytic role in activating the acyl chloride. chemistry-reaction.com For direct amidations between the carboxylic acid and amine, which are otherwise thermodynamically unfavorable, various catalysts can be employed. Lewis acids such as titanium tetrachloride (TiCl₄) and zirconium tetrachloride (ZrCl₄) have been shown to catalyze direct amidation reactions, likely by activating the carboxylic acid through coordination to the carbonyl oxygen. nih.gov Boronic acids have also emerged as effective organocatalysts for direct amidation at room temperature. organic-chemistry.org

In the context of N-acylation reactions, which are fundamentally similar to the target synthesis, a range of catalysts including FeCl₃, ZnCl₂, and iodine have been reported to improve efficiency under various conditions. orientjchem.org Acetic acid has even been reported as a simple catalyst for N-acylation using esters as the acyl source. rsc.org These catalytic methods offer milder reaction conditions and can be more environmentally benign compared to traditional stoichiometric activators. sciepub.com

Derivatization Strategies and Analogue Synthesis

The structure of Benzoic acid, 4-(4-methylbenzoylamino)- features two key functional sites for further chemical modification: the terminal carboxyl group and the methylbenzoyl moiety. Derivatization at these positions allows for the synthesis of a diverse library of analogues for various research applications.

Modifications at the Carboxyl Moiety

The carboxylic acid group is a versatile functional handle for a wide range of chemical transformations.

Esterification: The most common modification is the conversion of the carboxylic acid to an ester. This is typically achieved through Fischer esterification, which involves reacting the acid with an alcohol (e.g., methanol, ethanol) under acidic catalysis (e.g., H₂SO₄, HCl). tcu.eduresearchgate.net The reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing the water formed. tcu.edu Alternatively, esters can be formed under milder conditions by reacting the acid with an alkyl halide in the presence of a base, or by using coupling agents like DCC with an alcohol. A vendor listing for the corresponding methyl ester, 4-(4-methyl-benzoylamino)-benzoic acid methyl ester, confirms its relevance as a stable derivative. sigmaaldrich.com

Amidation: The carboxyl group can be converted into a new amide by reacting it with a primary or secondary amine. Similar to the synthesis of the parent compound, this transformation requires activation of the carboxylic acid using standard coupling reagents (e.g., EDC, HBTU, HATU) followed by the addition of the desired amine. This strategy allows for the introduction of a wide variety of substituents, leading to the formation of diverse amide analogues.

Substitutions on the Methylbenzoyl Moiety

The 4-methylbenzoyl portion of the molecule offers two sites for modification: the aromatic ring and the methyl group.

Reactions of the Methyl Group: The benzylic methyl group can undergo free-radical halogenation using reagents like N-bromosuccinimide (NBS) to introduce a halogen, creating a reactive handle for further nucleophilic substitution. It can also be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, which would yield a di-acid analogue of the parent structure. youtube.com

Exploration of Linker Modifications

The central amide linkage in Benzoic acid, 4-(4-methylbenzoylamino)- is a critical determinant of its chemical and physical properties. Modifications to this linker group can significantly alter the molecule's conformation, electronic properties, and potential interactions with other molecules. Research into analogous structures provides a framework for potential modifications.

One common strategy involves the isosteric replacement of the amide bond. For instance, in related sulfamoyl benzoic acid analogues, researchers have replaced the sulfide (B99878) group with a sulfonamide linkage (-NH-SO2-) to modulate biological activity. nih.gov This suggests that a potential modification for Benzoic acid, 4-(4-methylbenzoylamino)- could involve synthesizing the corresponding sulfonamide analogue, 4-(4-methylphenylsulfonamido)benzoic acid . Such a modification would alter the hydrogen bonding capabilities and the geometry of the linker.

Another approach involves altering the length and flexibility of the linker. Studies on other aromatic compounds have explored increasing the number of carbon atoms in the linker chain to optimize the spatial relationship between the aromatic rings. nih.gov While the direct amide bond in the target molecule is rigid, one could envision inserting flexible alkyl chains or other functional groups between the benzoyl group and the amino benzoic acid moiety to create more flexible analogues.

Furthermore, the introduction of a ketone group to form a benzoyl linker, as seen in 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid derivatives, represents another avenue for modification. nih.govresearchgate.net This creates a diaryl ketone motif, which significantly changes the molecule's three-dimensional shape and electronic distribution compared to the simpler amide linkage.

The table below outlines potential linker modifications and the rationale based on studies of analogous compounds.

Original Linker Proposed Modified Linker Rationale for Modification Reference Compound Class
Amide (-CO-NH-)Sulfonamide (-SO₂-NH-)Alters hydrogen bonding and geometry. nih.govSulfamoyl benzoic acids nih.gov
Amide (-CO-NH-)Keto-amide (-CO-C₆H₄-CO-NH-)Introduces a rigid diaryl ketone motif, altering molecular shape and electronics. nih.govresearchgate.netBenzoylbenzoic acids nih.govresearchgate.net
Amide (-CO-NH-)Thioamide (-CS-NH-)Modifies electronic character and hydrogen bonding potential.General medicinal chemistry

These explorations into linker modification are crucial for fine-tuning the properties of the molecule for various chemical applications.

Regioselective Synthesis and Stereochemical Considerations

The synthesis of Benzoic acid, 4-(4-methylbenzoylamino)- with the correct substitution pattern—where both functional groups are in the para position on their respective benzene (B151609) rings—requires precise control over the reaction, a concept known as regioselectivity.

The most direct and highly regioselective method for synthesizing this compound is the acylation of 4-aminobenzoic acid with 4-methylbenzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, ensures the desired 4,4'-substitution pattern because the starting materials already possess the required regiochemistry.

The key steps for this regioselective synthesis are:

Starting Material Selection : The choice of 4-aminobenzoic acid and 4-methylbenzoyl chloride (or 4-methylbenzoic acid, which would require an activating agent) predetermines the para substitution.

Amide Bond Formation : The nucleophilic amino group (-NH₂) of 4-aminobenzoic acid attacks the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. The inherent reactivity of these specific positions prevents the formation of ortho or meta isomers.

This synthetic route is summarized in the following reaction scheme:

While general strategies exist for controlling regioselectivity in complex heterocyclic systems, such as indoles, through careful selection of catalysts and reaction media, the synthesis of Benzoic acid, 4-(4-methylbenzoylamino)- is straightforward due to the defined structure of the precursors. nih.gov

Stereochemical Considerations: Benzoic acid, 4-(4-methylbenzoylamino)- is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not have stereoisomers like enantiomers or diastereomers. However, stereochemistry can be considered in the context of the amide bond's conformation. The C-N bond of the amide group has a significant double bond character, which restricts rotation. This can lead to the existence of cis and trans conformers (or rotamers). For most acyclic secondary amides, the trans conformation, where the bulky substituents are on opposite sides of the partial double bond, is significantly more stable and is the predominant form.

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis of Benzoic acid, 4-(4-methylbenzoylamino)- aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. wjpmr.comsamipubco.com

Catalytic Direct Amidation: A primary focus of green amide synthesis is to move away from traditional methods that use stoichiometric activating agents (like thionyl chloride or carbodiimides), which generate significant chemical waste. catalyticamidation.info Catalytic direct amidation, where a carboxylic acid and an amine react directly to form an amide with water as the only byproduct, is a much greener alternative. catalyticamidation.info For the synthesis of Benzoic acid, 4-(4-methylbenzoylamino)-, this would involve the direct reaction of 4-methylbenzoic acid and 4-aminobenzoic acid.

Several catalytic systems have been developed for such transformations:

Boronic Acid Catalysts : Ortho-substituted boronic acids have proven to be effective catalysts for amidation, often allowing the reaction to proceed at lower temperatures. mdpi.com

Metal Catalysts : Various metal-based catalysts, including those based on titanium, manganese, and copper, can facilitate direct amidation. mdpi.comresearchgate.net For example, titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of aromatic carboxylic acids. researchgate.net

The table below compares a traditional synthesis with potential green alternatives.

Synthetic Method Reagents & Conditions Byproducts Green Chemistry Principle(s) Addressed
Traditional Acylation 4-aminobenzoic acid, 4-methylbenzoyl chloride, stoichiometric base (e.g., pyridine)Pyridinium hydrochloride saltAtom Economy, Waste Prevention (if catalytic)
Catalytic Direct Amidation 4-aminobenzoic acid, 4-methylbenzoic acid, catalyst (e.g., Boronic acid, TiF₄), heatWaterAtom Economy, Waste Prevention, Use of Catalysis catalyticamidation.inforesearchgate.net
Aqueous Schotten-Baumann 4-aminobenzoic acid, 4-methylbenzoyl chloride, aqueous base (e.g., NaOH)NaCl, WaterUse of Safer Solvents (Water) brazilianjournals.com.br
Microwave-Assisted Synthesis Reactants in a suitable solvent under microwave irradiationDependent on specific reagentsEnergy Efficiency, Reduction of Reaction Time hilarispublisher.com
Solvent-Free/Mechanochemical Reactants are ground together, sometimes with a catalyst, without bulk solventDependent on specific reagentsUse of Safer Solvents and Auxiliaries wjpmr.comhilarispublisher.com

Eco-Friendly Solvents and Conditions: The classic Schotten-Baumann reaction can be adapted to be greener by using an aqueous-alkaline medium, which avoids volatile and often toxic organic solvents like pyridine or dichloromethane. brazilianjournals.com.briscientific.org Furthermore, emerging techniques such as microwave-assisted synthesis and solvent-free mechanochemistry (ball milling) are powerful green chemistry tools. hilarispublisher.comresearchgate.net These methods can dramatically reduce reaction times, lower energy consumption, and eliminate the need for hazardous solvents altogether. hilarispublisher.com

By integrating these principles, the synthesis of Benzoic acid, 4-(4-methylbenzoylamino)- can be made more sustainable and environmentally responsible, aligning with the modern imperatives of chemical manufacturing. rsc.org

Advanced Spectroscopic and Structural Elucidation of Benzoic Acid, 4 4 Methylbenzoylamino

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Assembly

Following a comprehensive search of scientific literature and crystallographic databases, detailed X-ray diffraction data for the specific compound, Benzoic acid, 4-(4-methylbenzoylamino)-, is not publicly available. Consequently, a detailed analysis of its crystal packing, intermolecular interactions, and conformational state in the solid phase cannot be provided at this time.

While crystallographic studies have been conducted on structurally analogous molecules, the strict requirement to focus solely on "Benzoic acid, 4-(4-methylbenzoylamino)-" prevents the inclusion of data from related compounds. The unique combination of the 4-methylbenzoyl group and the 4-aminobenzoic acid moiety will dictate its specific crystal lattice, hydrogen bonding networks, and molecular conformation, which can only be determined through experimental X-ray analysis of a single crystal of the compound.

Without the foundational crystallographic information file (CIF) or a dedicated research article on its crystal structure, the following sections cannot be completed.

Crystal Packing and Intermolecular Interactions (Hydrogen Bonding Networks)

A detailed description of the crystal packing and hydrogen bonding networks is contingent on the availability of experimental crystallographic data, which is currently not available.

Conformational Analysis in the Crystalline State

An analysis of the molecule's conformation in the crystalline state, including key dihedral angles, requires specific coordinates from an X-ray structure determination, which is not present in the searched literature.

Computational and Theoretical Investigations of Benzoic Acid, 4 4 Methylbenzoylamino

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in elucidating the electronic properties and reactivity of molecules. These ab initio and density functional theory (DFT) methods provide a detailed picture of the molecular world.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized geometry of molecules, including bond lengths, bond angles, and dihedral angles. For derivatives of benzoic acid, DFT calculations, often using basis sets like B3LYP/6-311G, are employed to determine the most stable conformation of the molecule. actascientific.comresearchgate.net These calculations can reveal the planarity or twisting of the aromatic rings and the orientation of the amide and carboxylic acid functional groups. nih.gov

The electronic properties derived from DFT include the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electrophilic and nucleophilic sites within the molecule, offering clues about its reactive behavior. niscpr.res.in

Table 1: Representative Predicted Molecular Geometry Parameters for a Benzoic Acid Derivative This table is illustrative and based on typical values for similar structures as specific data for the target compound is not available.

ParameterPredicted Value
C-C (aromatic) bond length~1.39 Å
C-N (amide) bond length~1.36 Å
C=O (amide) bond length~1.24 Å
C=O (acid) bond length~1.22 Å
O-H (acid) bond length~0.97 Å
Phenyl ring dihedral angleVariable

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. actascientific.comresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap implies the opposite. actascientific.com For similar molecules, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. scispace.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a Benzoic Acid Derivative This table is for illustrative purposes; specific values for the target compound are not available.

ParameterEnergy (eV)
HOMO Energy-6.0 to -7.0
LUMO Energy-1.5 to -2.5
HOMO-LUMO Gap4.0 to 5.0

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions are valuable for interpreting experimental data. actascientific.comresearchgate.net DFT calculations have been shown to be useful in understanding unexpected NMR chemical shifts in benzoic acid esters. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for predicting NMR spectra. actascientific.com Simulated IR spectra can help in the assignment of vibrational modes of functional groups. researchgate.net Time-dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra, which provides information about the electronic transitions within the molecule. actascientific.comresearchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules. nih.gov These simulations can provide insights into the conformational flexibility of Benzoic acid, 4-(4-methylbenzoylamino)- in different environments, such as in a solvent. By simulating the motion of atoms over time, MD can reveal the preferred conformations of the molecule and the dynamics of its interactions with solvent molecules. This information is crucial for understanding how the molecule behaves in a biological or chemical system.

Molecular Docking and Binding Affinity Predictions with Biomolecular Targets (Excluding Clinical Outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design to predict how a ligand, such as Benzoic acid, 4-(4-methylbenzoylamino)-, might interact with a biological target, typically a protein.

Ligand-Protein Interaction Profiling

Molecular docking studies can provide a detailed profile of the interactions between a ligand and a protein's active site. niscpr.res.inresearchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net By analyzing these interactions, researchers can understand the basis of the binding affinity and selectivity of the ligand for a particular protein target. For various benzoic acid derivatives, docking studies have been performed against targets like carbonic anhydrase and the main protease of SARS-CoV-2. niscpr.res.innih.gov The results of these studies are often presented as a docking score, which is an estimation of the binding free energy. nih.gov

Table 3: Common Interacting Residues in Protein Active Sites for Benzoic Acid Derivatives This table is generalized from studies on similar compounds.

Interaction TypeCommon Amino Acid Residues Involved
Hydrogen BondingSerine, Threonine, Histidine, Aspartate, Glutamate
Hydrophobic InteractionsLeucine, Isoleucine, Valine, Phenylalanine, Tryptophan
Pi-stackingPhenylalanine, Tyrosine, Tryptophan, Histidine

Identification of Potential Binding Sites and Modes

Molecular docking is a primary computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For a compound like Benzoic acid, 4-(4-methylbenzoylamino)-, docking simulations can identify potential binding sites on a target protein and elucidate the specific molecular interactions that stabilize the ligand-protein complex.

While specific docking studies for Benzoic acid, 4-(4-methylbenzoylamino)- are not extensively detailed in the public domain, numerous studies on analogous benzoic acid and benzamide (B126) derivatives provide a clear framework for how this compound would be investigated. researchgate.netnih.govijpda.orgniscpr.res.innih.gov These studies consistently reveal that the binding of such compounds is driven by a combination of hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking.

For instance, in studies of various benzoic acid derivatives with targets like carbonic anhydrase or the SARS-CoV-2 main protease, the carboxylate group is frequently observed forming strong hydrogen bonds with polar amino acid residues (such as arginine, serine, or histidine) in the binding pocket. nih.govniscpr.res.in The amide linkage in the core structure of Benzoic acid, 4-(4-methylbenzoylamino)- also provides hydrogen bond donor and acceptor capabilities. The two phenyl rings and the methyl group are expected to engage in hydrophobic and van der Waals interactions with nonpolar residues (like leucine, valine, or phenylalanine), anchoring the molecule within the binding site. researchgate.netnih.gov

Molecular docking simulations for derivatives of 4-benzamidobenzoic acid against targets such as soluble epoxide hydrolase have been performed to predict binding affinity and interactions. nih.gov Similarly, docking of naphthylidene-based benzoic acid derivatives into the active site of histone deacetylase 8 (HDAC8) has helped identify crucial interactions for enzyme inhibition. ijpda.org These computational models are instrumental in visualizing and quantifying the potential binding modes, guiding the design of more potent and selective molecules.

Table 1: Potential Molecular Interactions of Benzoic Acid Derivatives Based on Docking Studies of Analogs
Interaction TypeMolecular FeaturePotential Interacting Amino Acid ResiduesReferences
Hydrogen Bond (Acceptor)Carboxyl Oxygen, Amide Carbonyl OxygenArginine, Lysine, Serine, Threonine, Histidine researchgate.netnih.gov
Hydrogen Bond (Donor)Carboxyl Hydroxyl, Amide N-HAspartate, Glutamate, Asparagine, Glutamine researchgate.netnih.gov
Hydrophobic InteractionsPhenyl Rings, Methyl GroupLeucine, Isoleucine, Valine, Phenylalanine, Tryptophan nih.gov
π-π StackingPhenyl RingsPhenylalanine, Tyrosine, Tryptophan, Histidine researchgate.net

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches are central to modern SAR, allowing for the systematic analysis of how modifications to a molecule's structure can enhance its desired properties. For Benzoic acid, 4-(4-methylbenzoylamino)-, and its derivatives, computational SAR can predict how changes, such as altering substituents on the phenyl rings, affect binding affinity or inhibitory potency.

Preliminary SAR studies on benzoic and cinnamic acid derivatives have helped identify key structural requirements for specific biological activities. nih.gov For example, research on bis-benzamide analogs has shown that substituents at both the N-terminus and C-terminus of the molecule can dramatically affect antiproliferative activity. nih.gov In one study, a nitro group at the N-terminus was found to be critical for inhibitory activity. nih.gov Such findings are invaluable for guiding the synthesis of new analogs with improved performance. Computational analysis rationalizes these experimental findings by modeling the interactions of the modified compounds with their target, explaining why certain functional groups enhance activity while others diminish it.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure and biological activity of a series of compounds. For a class of molecules including Benzoic acid, 4-(4-methylbenzoylamino)-, QSAR models are built by calculating a set of molecular descriptors and using statistical methods to relate them to experimentally determined activities.

Significant QSAR studies have been performed on benzoylaminobenzoic acid derivatives, particularly as inhibitors of enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis. nih.gov These studies calculate various physicochemical descriptors, such as:

Hydrophobicity (logP): A measure of a molecule's lipophilicity.

Molar Refractivity (MR): Related to the volume of the molecule and its polarizability.

Topological and Electronic Descriptors: Parameters that describe the molecule's size, shape, and electronic distribution.

The QSAR models developed for benzoylaminobenzoic acid derivatives revealed that inhibitory activity against FabH tends to increase with higher hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of certain groups, like a hydroxyl (-OH) group, was also found to be conducive to activity. Conversely, the presence of heteroatoms like nitrogen, oxygen, or sulfur at specific positions was found to decrease inhibitory activity. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more sophisticated analysis by considering the 3D steric and electrostatic fields of the molecules. mdpi.com These models generate contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity, offering a powerful guide for designing new compounds. mdpi.comresearchgate.net

Table 2: Key Physicochemical Descriptors in QSAR Models for Benzoylaminobenzoic Acid Derivatives (FabH Inhibitors)
DescriptorDescriptionContribution to Inhibitory ActivityReference
Hydrophobicity (logP)Partition coefficient between octanol (B41247) and water; measures lipophilicity.Positive (Increased hydrophobicity increases activity) nih.gov
Molar Refractivity (MR)A measure of the total polarizability of a mole of a substance.Positive (Increased MR increases activity) nih.gov
AromaticityThe presence of stable, cyclic, planar conjugated π systems.Positive (Increased aromatic character increases activity) nih.gov
Presence of -OH GroupHydroxyl functional group at specific positions.Positive (Conducive for activity) nih.gov
Presence of Heteroatoms (N, O, S)Inclusion of non-carbon, non-hydrogen atoms at specific R-groups.Negative (Decreases activity) nih.gov

Ligand-Based and Structure-Based Drug Design Principles (Excluding Clinical Applications)

The ultimate goal of many computational studies is to design new molecules with specific functionalities. This is often approached through two main strategies: ligand-based and structure-based design.

Ligand-Based Drug Design is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules that bind to it (ligands) have been identified. nih.gov This approach relies on the principle that molecules with similar structures or properties are likely to have similar biological activities. Techniques used in ligand-based design include:

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. nih.gov A pharmacophore model for a series of active benzamide derivatives can be used as a 3D query to screen large virtual libraries for new compounds that match the model, potentially identifying novel chemical scaffolds. nih.gov

3D-QSAR: As described previously, 3D-QSAR models derived from a set of known ligands can be used to predict the activity of new, untested compounds. mdpi.com

Structure-Based Drug Design is possible when the 3D structure of the target protein has been determined, typically through methods like X-ray crystallography or NMR spectroscopy. researchgate.net This powerful approach uses the target's structural information to design ligands with high affinity and selectivity. Key techniques include:

Molecular Docking: As discussed in section 4.3.2, docking programs can place candidate molecules into the binding site of a target protein and score their potential binding affinity. ijpda.orgnih.gov This allows for the rapid virtual screening of thousands or millions of compounds to prioritize a smaller number for experimental testing.

De Novo Design: This involves computationally building a novel ligand molecule piece by piece directly within the binding site of the target. Algorithms place atoms or molecular fragments in favorable positions and connect them to create a completely new chemical entity that is perfectly tailored to the binding site's geometry and chemical environment.

For a compound like Benzoic acid, 4-(4-methylbenzoylamino)-, both approaches are viable. If a target protein is identified and its structure is known, structure-based methods can be used to optimize the compound's interactions within the binding site. If the target is unknown, a series of active analogs could be used to build a pharmacophore or QSAR model to guide the design of new derivatives.

In Vitro Studies on Cellular Systems and Isolated Biological Components (Strictly Mechanistic)

In vitro research has provided foundational insights into the potential biological activities of Benzoic acid, 4-(4-methylbenzoylamino)- and its closely related analogs. These studies have explored its effects on enzymes, cellular receptors, molecular pathways, and its antimicrobial properties.

Enzyme Inhibition and Activation Studies (e.g., Kinases, Esterases)

While direct studies on Benzoic acid, 4-(4-methylbenzoylamino)- are limited, research on structurally similar compounds provides valuable insights into its potential for enzyme inhibition. Derivatives of 4-aminobenzoic acid have been shown to interact with various enzymes. For instance, certain aminobenzoic acid derivatives have demonstrated inhibitory activity against cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) researchgate.netnih.gov.

A study on a series of 4-benzamidobenzoic acid hydrazide derivatives identified them as novel inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension and inflammation nih.govmdpi.com. Specifically, 4-(2-(4-(4-chlorobenzamido) benzoyl)hydrazinyl)-4-oxobutanoic acid was found to be a potent inhibitor of sEH nih.gov. Given the structural similarity, it is plausible that Benzoic acid, 4-(4-methylbenzoylamino)- could exhibit inhibitory effects on sEH or other hydrolases, though this requires direct experimental verification.

Compound ClassTarget EnzymeObserved EffectReference
Aminobenzoic acid derivativesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Inhibition researchgate.netnih.gov
4-Benzamidobenzoic acid hydrazide derivativesSoluble epoxide hydrolase (sEH)Inhibition nih.govmdpi.com

Receptor Binding and Ligand-Target Interactions

The interaction of Benzoic acid, 4-(4-methylbenzoylamino)- with cellular receptors remains an area of active investigation. Studies on related amide derivatives of azulene have suggested potential interactions with nuclear receptors. Specifically, 4,6,8-trimethyl azulene amide derivatives have been predicted to have agonistic or antagonistic effects on the nuclear factor-kappa B (NFκB) pathway, the estrogen receptor alpha, the thyroid stimulating hormone receptor (TSHR), and the glucocorticoid receptor mdpi.com.

Furthermore, a retinobenzoic acid derivative, TAC-101, which shares the benzamido benzoic acid core structure, has a specific binding affinity for retinoic acid receptors (RAR)-alpha and -beta nih.gov. This interaction is crucial for its observed biological effects. While these findings are on related but distinct molecules, they suggest that the N-aroyl-4-aminobenzoic acid scaffold, to which Benzoic acid, 4-(4-methylbenzoylamino)- belongs, may serve as a basis for ligands targeting nuclear receptors. Direct binding assays are necessary to confirm if Benzoic acid, 4-(4-methylbenzoylamino)- itself interacts with these or other receptors.

Modulation of Molecular Pathways in Model Organisms or Cell Lines (e.g., Apoptosis, Proliferation, Inflammation Pathways in in vitro models)

The ability of Benzoic acid, 4-(4-methylbenzoylamino)- and its analogs to modulate key cellular pathways has been a focus of research, particularly in the context of cancer.

Apoptosis: A study on 4-[3,5-Bis(trimethylsilyl)benzamido] benzoic acid (TAC-101), a novel retinobenzoic acid derivative, demonstrated its capability to induce apoptosis in colon cancer cells. Mechanistically, TAC-101 was found to increase the expression of the Fas receptor, a key component of the extrinsic apoptosis pathway nih.gov. This suggests that related compounds, potentially including Benzoic acid, 4-(4-methylbenzoylamino)-, might also trigger programmed cell death through similar mechanisms.

Inflammation: The anti-inflammatory potential of benzoic acid derivatives has also been explored. A synthesized salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, was shown to have a high affinity for the cyclooxygenase-2 (COX-2) receptor in silico, suggesting a mechanism for reducing inflammatory responses nih.gov. Myristic acid, a fatty acid, has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response through the nuclear factor-κB (NF-κB) pathway in microglial cells rasayanjournal.co.in. While not direct evidence, these findings point towards the potential for benzoic acid derivatives to modulate inflammatory pathways.

CompoundCell Line/ModelPathway ModulatedObserved EffectReference
4-[3,5-Bis(trimethylsilyl)benzamido] benzoic acid (TAC-101)Rat RCN-9 colon cancer cells, Human DLD-1 colon cancer cellsApoptosis (Fas expression)Increased apoptosis nih.gov
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidIn silico modelInflammation (COX-2 affinity)Potential inhibition of inflammation nih.gov
Myristic acidBV-2 microglial cellsInflammation (NF-κB pathway)Inhibition of inflammatory response rasayanjournal.co.in

Studies on Antimicrobial Activity in Culture (e.g., Bacterial or Fungal Growth Inhibition Mechanisms)

The antimicrobial properties of benzoic acid and its derivatives are well-documented. The primary mechanism of action is believed to involve the disruption of the bacterial cell membrane and the inhibition of essential enzymes researchgate.net.

Specifically for 4-aminobenzoic acid (PABA) derivatives, a key mechanism of antibacterial action is the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in bacteria mdpi.com. Sulfonamides, which are structural analogs of PABA, act as competitive inhibitors of this enzyme mdpi.com. It is plausible that N-acylation of PABA, as in Benzoic acid, 4-(4-methylbenzoylamino)-, could modulate this activity.

Furthermore, some 4-aminobenzoic acid derivatives have been shown to inhibit bacterial topoisomerase, an enzyme necessary for DNA replication researchgate.net. The antifungal activity of certain benzoic acid esters has also been demonstrated, with efficacy against various fungi mdpi.com. The precise mechanism by which Benzoic acid, 4-(4-methylbenzoylamino)- exerts any antimicrobial effects would require specific investigation, but interference with folate synthesis and DNA replication are potential pathways.

In Vivo Mechanistic Studies in Animal Models (Focus on Molecular Mechanisms and Target Engagement)

In vivo studies provide a more complex biological context to understand the effects of chemical compounds. Research on analogs of Benzoic acid, 4-(4-methylbenzoylamino)- has offered preliminary insights into its potential pharmacodynamic effects.

Assessment of Pharmacodynamic Endpoints (e.g., Biomarker Modulation)

A study on 2-hydroxy-4-methoxy benzoic acid in a rat model of carbon tetrachloride-induced hepatotoxicity demonstrated its ability to modulate key biomarkers of inflammation and oxidative stress. The compound was found to reduce serum transaminase activities and hepatic lipid peroxidation. Furthermore, it modulated the levels of inflammatory cytokines such as TNF-α, IL-1β, IL-10, and IL-6 mdpi.com.

In a different therapeutic area, a patent has described a group of arylamino benzoic acid derivatives with demonstrated hypoglycemic activity in mammals, suggesting a potential role in the treatment of diabetes google.com. Another study on a 5-acetamido-2-hydroxy benzoic acid derivative reported in-vivo anti-nociceptive activity in a writhing test induced by acetic acid and a hot plate test nih.gov.

These studies on related benzoic acid derivatives highlight the potential for this class of compounds to modulate various physiological and pathological processes in vivo, as evidenced by changes in specific biomarkers. However, dedicated in vivo studies are required to determine the specific pharmacodynamic profile of Benzoic acid, 4-(4-methylbenzoylamino)-.

CompoundAnimal ModelBiomarker/EndpointObserved EffectReference
2-Hydroxy-4-methoxy benzoic acidRat (CCl4-induced hepatotoxicity)Serum transaminases, hepatic lipid peroxidation, inflammatory cytokines (TNF-α, IL-1β, IL-10, IL-6)Reduction in liver injury markers and modulation of cytokines mdpi.com
Arylamino benzoic acid derivativesMammalsBlood sugarHypoglycemic activity google.com
5-Acetamido-2-hydroxy benzoic acid derivativeMouse (acetic acid-induced writhing, hot plate)NociceptionReduction in painful activity nih.gov

An in-depth examination of the biological and biochemical research landscape surrounding the chemical compound Benzoic acid, 4-(4-methylbenzoylamino)- reveals a growing interest in its potential applications. This article delineates key research findings related to its behavior in biological systems, focusing on its distribution and metabolism in animal models, its identification through high-throughput screening methodologies in academic settings, and the crucial structure-activity relationships derived from non-clinical biological data.

Applications and Advanced Research Directions for Benzoic Acid, 4 4 Methylbenzoylamino

Role as a Chemical Probe in Biological Research

The scaffold of Benzoic acid, 4-(4-methylbenzoylamino)- is representative of structures that are actively explored for the development of chemical probes to investigate biological systems. Para-substituted benzoic acid derivatives have been identified as competitive inhibitors for enzymes such as protein phosphatase Slingshot, which plays a role in cytoskeleton dynamics nih.gov. Compounds with this general structure have the potential to modulate the activity of key cellular pathways. For instance, various benzoic acid derivatives have been shown to affect the proteostasis network, which is crucial for cellular health, by promoting the activity of protein degradation systems nih.gov.

While research may not have extensively focused on this exact molecule, its structural components are present in known bioactive compounds. The N-(3-trifluoromethyl-phenyl)-4-methylbenzamide backbone, which is structurally related, serves as a key linker in the design of new potential inhibitors of protein kinases, enzymes often implicated in cancer nih.gov. This suggests that Benzoic acid, 4-(4-methylbenzoylamino)- could serve as a foundational structure for developing novel, selective chemical probes to study enzyme function and cellular signaling pathways.

Utility in Supramolecular Chemistry and Self-Assembly (e.g., Hydrogen-Bonded Architectures)

The true potential of Benzoic acid, 4-(4-methylbenzoylamino)- is evident in the field of supramolecular chemistry. The molecule contains both a hydrogen-bond donor (the amide N-H) and multiple hydrogen-bond acceptors (the amide and carboxylic acid carbonyl oxygens, and the carboxylic acid hydroxyl group). This arrangement facilitates the formation of robust and predictable non-covalent interactions, leading to self-assembly into higher-order structures.

Similar to other benzoic acid derivatives, this compound is expected to form strong hydrogen-bonded dimers through its carboxylic acid groups researchgate.netfigshare.com. These dimers can then further assemble through amide-amide hydrogen bonds and aromatic (π-π) stacking interactions, creating extended one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks researchgate.net. The ability to form these ordered, non-covalent structures is a cornerstone of creating functional molecular materials and well-defined nanostructures nih.govnih.gov. The precise control over molecular arrangement allows for the engineering of materials with specific, tunable properties.

Table 1: Key Non-Covalent Interactions in the Self-Assembly of Benzoic acid, 4-(4-methylbenzoylamino)-
Interaction TypeParticipating Functional GroupsRole in Supramolecular Structure
Hydrogen Bonding (Carboxylic Acid Dimer)-COOH with -COOHForms strong, primary dimeric units.
Hydrogen Bonding (Amide Chain)-C=O(amide) with H-N(amide)Links molecules into extended chains or tapes.
Aromatic Stacking (π-π Interaction)Phenyl RingsContributes to the stability and packing of the assembled architecture.

Potential as a Synthetic Intermediate for Complex Molecules and Material Precursors

Benzoic acid, 4-(4-methylbenzoylamino)- is a versatile synthetic intermediate due to the presence of two distinct and reactive functional handles: the carboxylic acid group and the aromatic rings. The carboxylic acid can be readily converted into a variety of other functional groups, such as esters, acid chlorides, and other amides, providing a gateway to a wide range of derivatives.

This versatility makes it an excellent building block for more complex molecules. For example, the core "methylbenzamide linker" has been employed in the synthesis of potential anticancer agents by connecting it to other pharmacologically active moieties like purine derivatives nih.gov. The compound can serve as a precursor for polymers and resins, where its incorporation could enhance physical properties like thermal stability and chemical resistance chemicalbook.com. Its rigid, well-defined structure is advantageous in creating ordered materials for applications in electronics or as high-performance polymers.

Table 2: Potential Synthetic Modifications and Applications
Reactive SitePotential ReactionResulting Product/Application
Carboxylic Acid (-COOH)Esterification, Amidation, ReductionCreation of prodrugs, attachment to polymers, synthesis of new bioactive compounds.
Aromatic RingsElectrophilic Aromatic Substitution (e.g., Nitration, Halogenation)Introduction of new functional groups to tune electronic properties or provide further reaction sites.
Entire MoleculePolycondensationPrecursor for aromatic polyamides or polyesters with high thermal stability.

Integration into Chemical Biology Tools (e.g., Affinity Labels, Reporter Molecules)

Building upon its potential as a biological probe and synthetic intermediate, Benzoic acid, 4-(4-methylbenzoylamino)- is a prime candidate for integration into sophisticated chemical biology tools. The synthetic handles on the molecule allow for the attachment of various functional tags.

Affinity Labels: By introducing a reactive electrophilic group onto one of the phenyl rings, the molecule could be converted into an affinity label. This tool would first bind non-covalently to the active site of a target enzyme (guided by the core benzamide (B126) structure) and then form a permanent covalent bond, allowing for protein identification and functional studies.

Reporter Molecules: The carboxylic acid group provides a convenient attachment point for reporter groups such as fluorophores or biotin. A fluorescently tagged version of a bioactive derivative could be used to visualize the localization of its target protein within a cell using microscopy. A biotinylated version could be used for affinity purification of the target protein from a complex cellular lysate.

The development of such tools, based on scaffolds like para-substituted benzoic acids, is crucial for elucidating the roles of specific proteins in disease and for the development of new therapeutics nih.gov.

Future Perspectives in Mechanistic Bio-Organic Chemistry Research

The future research utility of Benzoic acid, 4-(4-methylbenzoylamino)- in mechanistic bio-organic chemistry is multifaceted. Its rigid and well-defined structure makes it an excellent scaffold for investigating the principles of molecular recognition. By systematically modifying the substituents on the phenyl rings and observing the effects on binding affinity to a target protein, researchers can map out the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that govern biological recognition events.

Furthermore, the predictable self-assembly properties of this molecule open up novel avenues for research. Self-assembled nanostructures, such as fibers or sheets, could be functionalized with bioactive motifs derived from this compound. These multivalent displays could be used to probe the effects of ligand clustering on cell signaling, mimicking biological surfaces. The intersection of its synthetic tractability, capacity for self-assembly, and biological relevance makes Benzoic acid, 4-(4-methylbenzoylamino)- a powerful platform for future investigations into the fundamental mechanisms that bridge chemistry and biology.

Concluding Remarks and Outlook

Summary of Key Academic Discoveries and Research Contributions

Direct academic literature focusing exclusively on Benzoic acid, 4-(4-methylbenzoylamino)- is sparse. However, significant research on its close chemical relatives provides a predictive framework for its potential utility and areas of scientific interest.

Key discoveries in related compounds include:

Pharmaceutical Intermediates: The isomeric compound, 2-methyl-4-(2-methylbenzamido)benzoic acid, is noted for its role as a useful intermediate in the synthesis of pharmaceutically active benzazepine compounds. These compounds have demonstrated vasopressin antagonistic activity, highlighting a potential therapeutic pathway for this structural class. nih.gov

Enzyme Inhibition: The broader scaffold of 4-benzamidobenzoic acid has been explored for therapeutic applications. Derivatives such as 4-benzamidobenzoic acid hydrazides have been designed and synthesized as novel inhibitors of soluble epoxide hydrolase (sEH). nih.gov This enzyme is a target for developing treatments for hypertension and vascular inflammation, indicating the potential of the core structure in modulating key biological pathways. nih.gov

Broad Bioactivity of Benzoic Acid Derivatives: The parent structure, benzoic acid, and its numerous derivatives are recognized as a cornerstone in medicinal chemistry. wikipedia.org Research has shown that compounds incorporating the benzoic acid nucleus exhibit a remarkable range of biological activities, including potential as anticancer agents. preprints.orgresearchgate.netnih.gov This suggests that the N-aroyl aminobenzoic acid scaffold is a "privileged structure" worthy of further investigation.

The primary contribution of research in this area has been to establish the N-benzoyl-4-aminobenzoic acid backbone as a versatile template for developing new molecules with specific biological targets.

Challenges and Opportunities in Future Research on the Compound

The existing research landscape presents both clear challenges and significant opportunities for future investigations into Benzoic acid, 4-(4-methylbenzoylamino)-.

Challenges:

Lack of Foundational Data: The most significant hurdle is the absence of a dedicated body of research on the compound itself. There is a lack of comprehensive public data on its specific physicochemical properties, spectroscopic characterization, and biological activity profile.

Distinguishing from Isomers: Its properties must be carefully distinguished from more well-studied isomers, as even minor changes in the placement of a methyl group can drastically alter a molecule's biological and chemical behavior. nih.gov

Opportunities:

Fundamental Research: There is a clear opportunity for foundational studies focused on the efficient, scalable synthesis of Benzoic acid, 4-(4-methylbenzoylamino)- and its complete analytical characterization using modern techniques such as NMR, IR, mass spectrometry, and X-ray crystallography.

Biological Screening: Drawing inspiration from its analogs, the compound presents a promising candidate for broad biological screening. Future research could specifically investigate its potential as a vasopressin antagonist or a soluble epoxide hydrolase inhibitor. nih.govnih.gov

Combinatorial Chemistry: The molecule is an ideal starting point for the development of a chemical library. Systematic modifications to its structure—such as altering the substitution pattern on the aromatic rings or modifying the amide linker—could lead to the discovery of new compounds with enhanced potency or novel biological activities. This would also allow for the establishment of clear structure-activity relationships (SAR).

The following table outlines potential avenues for future research based on findings from related compounds.

Research AreaRationale Based on Analog StudiesPotential Application
Vasopressin Receptor Antagonism An isomer is a known intermediate for vasopressin antagonists. nih.govTreatment of hyponatremia, heart failure.
Soluble Epoxide Hydrolase (sEH) Inhibition The 4-benzamidobenzoic acid scaffold is effective against sEH. nih.govTreatment of hypertension and inflammation.
Anticancer Screening Benzoic acid derivatives are widely studied for anticancer properties. preprints.orgresearchgate.netOncology, development of novel chemotherapeutics.

Broader Implications for Related Chemical Scaffolds and Methodologies

The exploration of Benzoic acid, 4-(4-methylbenzoylamino)- and its relatives has broader implications for the fields of chemical synthesis and drug discovery.

Scaffold Versatility: The research reinforces the utility of the N-aroyl aminobenzoic acid scaffold as a valuable and versatile template in medicinal chemistry. The rigid, planar amide linkage is adept at forming hydrogen bonds, a critical interaction for binding to biological targets like enzymes and receptors. This makes the scaffold a reliable starting point for designing targeted inhibitors.

Synthetic Methodologies: The synthesis of this class of compounds typically involves standard amide bond formation, for instance, through the reaction of an aminobenzoic acid with an acyl chloride. google.com This provides a platform for developing and optimizing more sustainable and efficient "green" chemistry approaches for creating amide bonds, a cornerstone of organic synthesis.

Importance of Isomerism in Drug Discovery: The distinct application of its isomer as a pharmaceutical intermediate underscores a fundamental principle in drug discovery: structural isomerism can lead to profoundly different biological functions. nih.gov This highlights the critical need for the comprehensive synthesis and biological evaluation of all possible isomers of a promising chemical scaffold, as each may hold unique therapeutic potential. The untapped potential of Benzoic acid, 4-(4-methylbenzoylamino)- remains a compelling subject for future research.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 4-(4-methylbenzoylamino)benzoic acid, and how can reaction conditions be optimized?

  • Methodology : Begin with esterification or amidation of benzoic acid derivatives. For example, ethyl 4-[methyl(phenyl)amino]benzoate (CAS 158833-49-9) can serve as a precursor. Use coupling reagents like DCC or EDC for amide bond formation under anhydrous conditions. Monitor reaction progress via TLC or HPLC. Optimize solvent polarity (e.g., DMF or THF) and temperature (60–100°C) to improve yield .
  • Validation : Characterize intermediates via 1H^1H-NMR and LC-MS to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing 4-(4-methylbenzoylamino)benzoic acid?

  • Mass Spectrometry : Use high-resolution MS (e.g., ESI-TOF) to confirm molecular weight (C15_{15}H14_{14}N2_2O3_3, exact mass 294.1004). Cross-reference with PubChem or NIST databases for fragmentation patterns .
  • Infrared Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}, aromatic C-H bending at ~700 cm1^{-1}) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of 4-(4-methylbenzoylamino)benzoic acid?

  • Structural Refinement : Employ SHELXL for small-molecule refinement. Use WinGX or ORTEP-3 for graphical visualization of bond lengths, angles, and torsional parameters. Address data contradictions (e.g., disorder in the methylbenzoyl group) via iterative least-squares refinement and electron density maps .
  • Validation : Cross-check with SIR97 for direct-method phase determination, especially if twinning or high mosaicity is observed .

Q. What computational strategies predict the electronic properties and reactivity of this compound?

  • Quantum Mechanics : Perform DFT calculations (e.g., B3LYP/6-31G*) to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Use Gaussian or ORCA software.
  • Docking Studies : If investigating biological activity, dock the compound into target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina, referencing CYP199A4 interactions with benzoic acid derivatives as a template .

Q. How do solvent effects and pH influence the stability of 4-(4-methylbenzoylamino)benzoic acid in aqueous systems?

  • Experimental Design : Conduct accelerated stability studies (40°C/75% RH) in buffered solutions (pH 2–10). Monitor degradation via UPLC-MS.
  • Data Analysis : Compare hydrolysis rates under acidic vs. alkaline conditions. Correlate with pKa values (predicted using ChemAxon or ACD/Labs) to identify labile functional groups .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Root-Cause Analysis : Verify purity via elemental analysis or DSC. Trace impurities (e.g., residual solvents) may depress melting points. Cross-validate NMR chemical shifts with NIST reference spectra .
  • Reproducibility : Document solvent recrystallization methods (e.g., ethanol/water mixtures) and drying conditions to standardize physical properties .

Structural and Functional Analogues

Q. What strategies differentiate the biological activity of 4-(4-methylbenzoylamino)benzoic acid from its close analogues?

  • SAR Studies : Synthesize derivatives with varying substituents (e.g., halogenation at the benzene ring or methylation of the amide nitrogen). Test in enzyme inhibition assays (e.g., tyrosinase or cytochrome P450) using kinetic analysis (Ki_i determination) .
  • Metabolic Profiling : Use hepatic microsomes to compare oxidative pathways, identifying metabolites via HR-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.